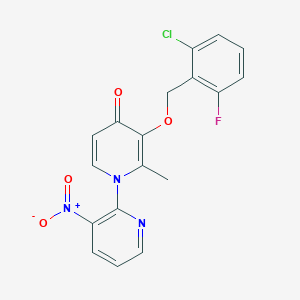

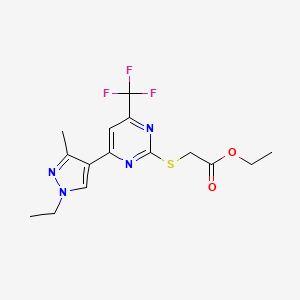

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone is a useful research compound. Its molecular formula is C18H13ClFN3O4 and its molecular weight is 389.77. The purity is usually 95%.

BenchChem offers high-quality 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is crucial for the synthesis of various organic molecules and can be applied to the creation of complex structures like indolizidine 209B, which has potential biological activity .

Anti-Tubercular Agents

Another significant application is in the design and synthesis of anti-tubercular agents . Derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis H37Ra, showing promise as potent anti-tubercular compounds . This research is vital for developing new treatments for tuberculosis, especially in the face of rising drug resistance.

Suzuki Cross-Coupling Reaction

The compound is also a reactant in the Suzuki cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which is a fundamental step in the synthesis of various pharmaceuticals, polymers, and advanced materials.

Inhibitors of Checkpoint Kinase Wee1

It serves as a precursor for the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a critical enzyme that regulates the cell cycle, and its inhibitors are being researched for potential use in cancer therapy.

GABAA Receptor Modulators

This compound is involved in the preparation of functionally selective allosteric modulators of GABAA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.

Synthesis of Bioactive Heterocycles

The compound is used in the synthesis of bioactive heterocycles, which are structures present in many drugs . These heterocycles can be tailored to interact with various biological targets, leading to potential new treatments for a range of diseases.

Pharmaceutical Compositions

It is also mentioned in pharmaceutical compositions for its potential use in combination with other compounds and pharmaceutically acceptable excipients . This highlights its versatility and potential as a component in drug formulations.

Construction of Bioactive Molecules

Lastly, the compound is utilized in the construction of bioactive molecules, such as in the base-catalyzed reaction to create 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile . This molecule is a dipolarophile used in the construction of bioactive heterocycles, which are essential components of many pharmaceutical agents.

Eigenschaften

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-(3-nitropyridin-2-yl)pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O4/c1-11-17(27-10-12-13(19)4-2-5-14(12)20)16(24)7-9-22(11)18-15(23(25)26)6-3-8-21-18/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPOJADJSIYXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C2=C(C=CC=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)

![methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)

![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)

![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)